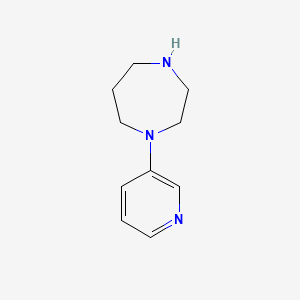
1-ピリジン-3-イル-1,4-ジアゼパン
説明
1-Pyridin-3-yl-1,4-diazepane is a bicyclic nitrogen-containing heterocyclic compound. It has a molecular weight of 177.25 . The IUPAC name for this compound is 1-(3-pyridinyl)-1,4-diazepane .
Physical And Chemical Properties Analysis
1-Pyridin-3-yl-1,4-diazepane is a light-yellow to yellow liquid . It should be stored in a refrigerator .科学的研究の応用
ヘテロ環式化合物の合成
“1-ピリジン-3-イル-1,4-ジアゼパン”は、様々なヘテロ環式化合物の合成において汎用性の高い前駆体です。これらの化合物は、アデニンやグアニンなどのプリン塩基との構造類似性により、医薬品化学において重要な役割を果たしています。 特定の位置に様々な置換基を導入できることから、幅広い生物活性分子の創出が可能になります .
生物医学的用途
“1-ピリジン-3-イル-1,4-ジアゼパン”誘導体の構造的な柔軟性により、生物医学的用途において利用可能です。これらの誘導体は、生物学的標的に作用するように調整することができ、新しい治療薬の開発につながる可能性があります。 この化合物の誘導体は、薬物発見や開発において重要な様々な生物活性を示す可能性があります .
エレクトロクロミック材料
“1-ピリジン-3-イル-1,4-ジアゼパン”から誘導された化合物は、エレクトロクロミック材料の製造に使用できます。 これらの材料は、電気信号に応答して色が変化し、スマートウィンドウ、ディスプレイ、低エネルギー消費デバイスなどに用途があります .
バイオフィルム分析
“1-ピリジン-3-イル-1,4-ジアゼパン”の誘導体は、バイオフィルムの研究に用いることができます。 これらの誘導体は、総タンパク質量を分析することにより、微生物のコロニー形成の程度を測定するために使用できます。総タンパク質量は、バイオフィルムの範囲を示します .
非線形光学特性
この化合物の誘導体は、重要な電子特性と光学特性を示すように設計することができます。 これらの誘導体は、フォトンデバイスや通信において重要な、2次および3次非線形光学材料として用途があります .
抗癌研究
“1-ピリジン-3-イル-1,4-ジアゼパン”の誘導体の中には、その抗癌特性が研究されているものがあります。 これらの誘導体は、化学療法戦略の一環として、活性薬物として、または薬物送達システムの足場として使用できます .
Safety and Hazards
作用機序
Target of Action
The primary target of 1-Pyridin-3-yl-1,4-diazepane is the alpha 4 beta 2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and is widely distributed in the central nervous system. It plays a crucial role in neurotransmission and is involved in various physiological functions such as cognition, memory, and pain perception.
Mode of Action
1-Pyridin-3-yl-1,4-diazepane interacts with its target, the alpha 4 beta 2 nAChR, by binding to it . This binding event triggers a conformational change in the receptor, which allows the passage of ions across the cell membrane. The influx of ions, particularly sodium and calcium, leads to depolarization of the neuron and the generation of an action potential. This results in the propagation of the nerve impulse along the neuron.
Pharmacokinetics
Given its molecular weight of 17725 , it is likely to have good bioavailability and can cross the blood-brain barrier. It is also likely to be metabolized by the liver and excreted via the kidneys, but further studies are needed to confirm these properties.
Action Environment
The action, efficacy, and stability of 1-Pyridin-3-yl-1,4-diazepane can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature
特性
IUPAC Name |
1-pyridin-3-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13/h1,3-4,9,11H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOVXXZNZSULJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443006 | |
| Record name | 1-pyridin-3-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223796-20-1 | |
| Record name | 1-pyridin-3-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)

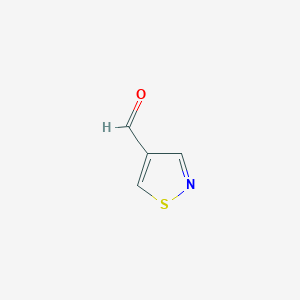
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)
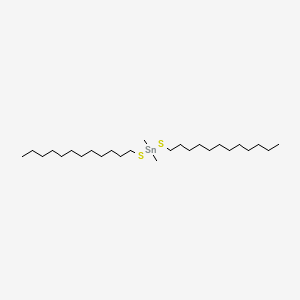
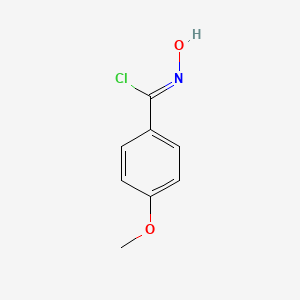

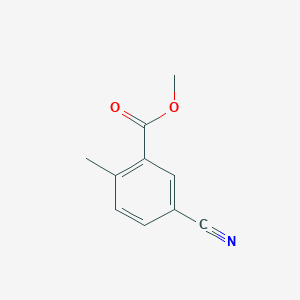
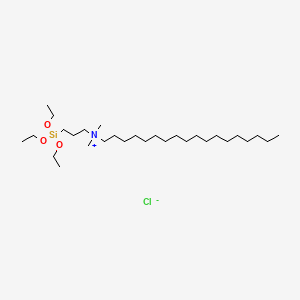
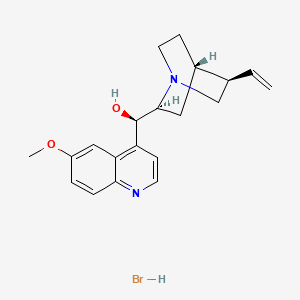

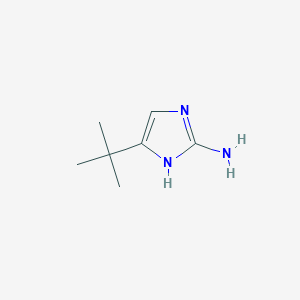

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)